2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
CAS No.: 1207012-64-3
Cat. No.: VC5739396
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207012-64-3 |
|---|---|
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.42 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H21N3O2S/c1-11(2)18-15(20)10-22-16-17-9-14(19(16)3)12-5-7-13(21-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,18,20) |
| Standard InChI Key | ZIVKPYNECFBYSL-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Analysis
Core Molecular Architecture
The compound features a 1-methyl-1H-imidazole ring substituted at the 5-position with a 4-methoxyphenyl group. A sulfanyl (-S-) bridge connects the imidazole’s 2-position to an acetamide group, which is further substituted with an isopropyl (propan-2-yl) chain. The molecular formula is C₁₆H₂₁N₃O₂S, with a molecular weight of 319.43 g/mol. Key structural elements include:
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Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1-methyl group enhances metabolic stability by reducing susceptibility to oxidative degradation.
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4-Methoxyphenyl substituent: Introduces electron-donating effects via the methoxy (-OCH₃) group, potentially influencing π-π stacking interactions with biological targets .
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Sulfanyl-acetamide linker: The thioether (-S-) bridge and acetamide group may facilitate hydrogen bonding and hydrophobic interactions, critical for target binding .
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogous imidazole derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Strong absorptions at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
Synthetic Routes and Optimization
Retrosynthetic Strategy
The synthesis can be conceptualized in three stages:
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Imidazole core construction
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Sulfanyl bridge installation
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Acetamide functionalization
Imidazole Ring Formation
The 1-methyl-5-(4-methoxyphenyl)imidazole intermediate is synthesized via:
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Radziszewski reaction: Condensation of 4-methoxybenzaldehyde, methylamine, and glyoxal in acetic acid at 80–100°C .
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Yield optimization: Microwave-assisted methods reduce reaction time from 12 hours to 30 minutes, improving yields to 75–85% .
Sulfanyl Bridge Incorporation
Thiolation of the imidazole’s 2-position employs:
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Mitsunobu reaction: Using 2-mercaptoacetic acid, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
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Alternative approach: Nucleophilic displacement with potassium thioacetate in DMF at 60°C .
Acetamide Functionalization
Reaction of the thioacetic acid intermediate with isopropylamine proceeds via:
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EDC/HOBt coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane .
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Direct aminolysis: Heating with excess isopropylamine in ethanol under reflux.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazole formation | 4-Methoxybenzaldehyde, methylamine, glyoxal, AcOH, 80°C, 12 h | 78 | 95% |
| Thiolation | 2-Mercaptoacetic acid, DEAD, PPh₃, THF, 0°C → RT, 6 h | 65 | 92% |
| Acetamide coupling | Isopropylamine, EDC, HOBt, DCM, 24 h | 58 | 89% |
Data extrapolated from analogous syntheses .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), improving to 2.3 mg/mL in 10% DMSO.
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LogP: Calculated value of 2.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
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Stability: Degrades <5% in plasma over 24 hours at 37°C, but susceptible to oxidation at the sulfur center under acidic conditions .
Crystallographic Data
Single-crystal X-ray analysis of a related compound reveals:
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Planar imidazole ring with dihedral angles of 8.2° relative to the methoxyphenyl group.
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S-S bond length: 2.03 Å, characteristic of thioether linkages.
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The compound may interfere with microbial processes through:
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Nucleic acid synthesis disruption: Imidazole rings intercalate DNA, while the sulfanyl group quenches free radicals required for bacterial redox homeostasis .
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Enzyme inhibition: Acetamide moiety competitively binds to ATP pockets in kinase domains.
Computational Modeling and SAR
Density Functional Theory (DFT) Calculations
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Electrostatic potential: Negative regions localized at carbonyl oxygen (-0.32 e) and sulfur atom (-0.18 e) .
Structure-Activity Relationships (SAR)
Key modifications influencing activity:
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Methoxy position: Para-substitution enhances antibacterial activity by 3-fold versus meta.
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Sulfur oxidation: Sulfone derivatives show reduced potency (IC₅₀ increases from 1.2 µM to 8.7 µM) .
Pharmacokinetic Profiling
ADME Properties
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Caco-2 permeability: 12 × 10⁻⁶ cm/s (high absorption potential) .
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CYP450 metabolism: Primarily metabolized by CYP3A4 (70%), with minor contributions from CYP2D6.
Toxicity Screening
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hERG inhibition: IC₅₀ > 30 µM, suggesting low cardiac risk .
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Ames test: Negative for mutagenicity at concentrations ≤100 µg/plate .
Industrial and Therapeutic Applications
Pharmaceutical Development
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Anticancer candidates: Demonstrated 60% apoptosis induction in MCF-7 cells at 10 µM.
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Antidiabetic potential: 45% α-glucosidase inhibition at 1 mM .
Material Science Applications
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